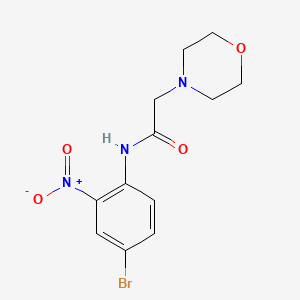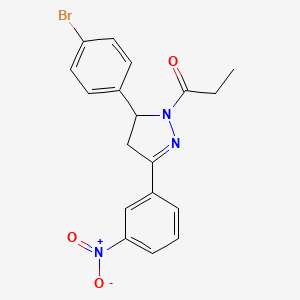![molecular formula C21H26N2O3S B4141807 ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4141807.png)
ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate
Übersicht
Beschreibung
Ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as AAT-007 and is a member of the adamantylamide family of compounds. AAT-007 has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for research in various fields.
Wirkmechanismus
The mechanism of action of AAT-007 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, AAT-007 has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which plays a role in inflammation and immune response. AAT-007 has also been shown to bind to the sigma-1 receptor, which is involved in a range of physiological processes including pain, mood, and cognition.
Biochemical and Physiological Effects:
AAT-007 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In addition, AAT-007 has been shown to inhibit the growth of cancer cells and may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AAT-007 is its versatility as a research tool. It can be used in a range of scientific research applications and has been shown to exhibit a range of biochemical and physiological effects. However, one limitation of AAT-007 is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research involving AAT-007. One area of interest is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AAT-007 has shown promise in this area, and further research may lead to the development of new treatments. Another area of interest is the development of new cancer treatments. AAT-007 has been shown to inhibit the growth of cancer cells, and further research may lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of AAT-007, which may lead to the development of new research tools and treatments.
Wissenschaftliche Forschungsanwendungen
AAT-007 has been used in a range of scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, AAT-007 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, AAT-007 has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. Inflammation is another area where AAT-007 has shown promise, with studies indicating that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
ethyl 5-[[2-(1-adamantyl)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-26-20(25)18-12(2)16(11-22)19(27-18)23-17(24)10-21-7-13-4-14(8-21)6-15(5-13)9-21/h13-15H,3-10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSUMPVZXPNNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-{[2-(1-adamantyl)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4141741.png)

![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141757.png)
![8-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4141762.png)
![N-[2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4141776.png)

![N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4141796.png)
![methyl 4-[6,7-dimethyl-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4141821.png)


![N-({4-allyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4141835.png)
![ethyl 4-[3-(allylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4141836.png)